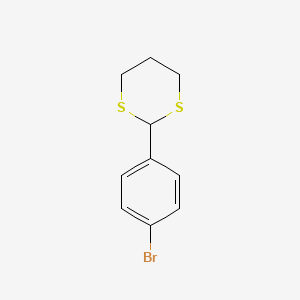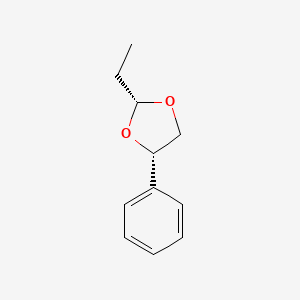![molecular formula C21H19OP B14607793 2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one CAS No. 57395-88-7](/img/structure/B14607793.png)
2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-(methyldiphenylphosphoranylidene)-1-phenyl- is a complex organic compound known for its unique structure and reactivity This compound is characterized by the presence of a phosphoranylidene group, which imparts distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-(methyldiphenylphosphoranylidene)-1-phenyl- typically involves the reaction of diphenylphosphine with a suitable ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphoranylidene group. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques like continuous flow reactors and automated purification systems .
Analyse Des Réactions Chimiques
Types of Reactions: Ethanone, 2-(methyldiphenylphosphoranylidene)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranylidene group to a phosphine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted ethanone derivatives.
Applications De Recherche Scientifique
Ethanone, 2-(methyldiphenylphosphoranylidene)-1-phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of Ethanone, 2-(methyldiphenylphosphoranylidene)-1-phenyl- involves its interaction with molecular targets through the phosphoranylidene group. This group can form stable complexes with metal ions, facilitating catalytic reactions. Additionally, the compound can interact with biological macromolecules, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
- Ethanone, 1-(2-methylphenyl)-
- 1-(5-chlorothiophen-2-yl)ethanone
- 1-[2-methoxy-4-(3-methoxy-5-methylphenoxy)-6-methylphenyl]-ethanone
Comparison: Ethanone, 2-(methyldiphenylphosphoranylidene)-1-phenyl- is unique due to the presence of the phosphoranylidene group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific applications, particularly in catalysis and materials science .
Propriétés
Numéro CAS |
57395-88-7 |
|---|---|
Formule moléculaire |
C21H19OP |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
2-[methyl(diphenyl)-λ5-phosphanylidene]-1-phenylethanone |
InChI |
InChI=1S/C21H19OP/c1-23(19-13-7-3-8-14-19,20-15-9-4-10-16-20)17-21(22)18-11-5-2-6-12-18/h2-17H,1H3 |
Clé InChI |
SCFJNSPFWOEMTN-UHFFFAOYSA-N |
SMILES canonique |
CP(=CC(=O)C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl-](/img/structure/B14607710.png)
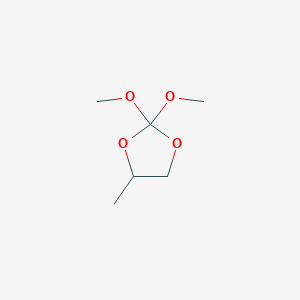
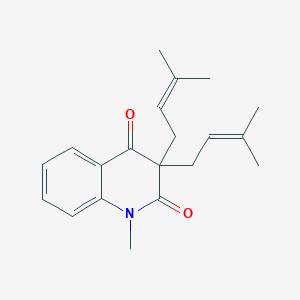
![Methyl 2-[2,5-bis(acetyloxy)benzamido]benzoate](/img/structure/B14607722.png)

![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)
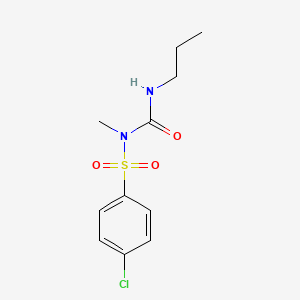
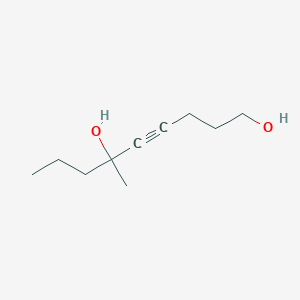
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14607743.png)

